molecular formula C19H12F6N2O3 B3932538 2,2,2-TRIFLUORO-N-{3-[(2E)-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-2-ENOYL]PHENYL}ACETAMIDE

2,2,2-TRIFLUORO-N-{3-[(2E)-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-2-ENOYL]PHENYL}ACETAMIDE

Cat. No.: B3932538
M. Wt: 430.3 g/mol
InChI Key: UJUPDXQVOWPXGB-BQYQJAHWSA-N
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Description

2,2,2-TRIFLUORO-N-{3-[(2E)-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-2-ENOYL]PHENYL}ACETAMIDE is a complex organic compound characterized by the presence of trifluoroacetamido groups. This compound is notable for its unique chemical structure, which includes multiple trifluoromethyl groups, making it highly stable and resistant to metabolic degradation. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUORO-N-{3-[(2E)-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-2-ENOYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of trifluoroacetic anhydride with an appropriate amine to form the trifluoroacetamido group. This is followed by a series of coupling reactions to introduce the phenyl and prop-2-enoyl groups under controlled conditions, such as low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of catalysts and solvents that can withstand the harsh conditions required for the synthesis is crucial. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,2,2-TRIFLUORO-N-{3-[(2E)-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-2-ENOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amines. Substitution reactions result in the replacement of fluorine atoms with the nucleophile .

Scientific Research Applications

2,2,2-TRIFLUORO-N-{3-[(2E)-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-2-ENOYL]PHENYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUORO-N-{3-[(2E)-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-2-ENOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The pathways involved often include the inhibition of metabolic enzymes, which can result in prolonged activity of the compound in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-TRIFLUORO-N-{3-[(2E)-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-2-ENOYL]PHENYL}ACETAMIDE is unique due to its multiple trifluoromethyl groups, which confer high stability and resistance to metabolic degradation. This makes it particularly valuable in applications requiring long-lasting effects and high thermal stability .

Properties

IUPAC Name

2,2,2-trifluoro-N-[3-[(E)-3-oxo-3-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]prop-1-enyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F6N2O3/c20-18(21,22)16(29)26-13-5-1-3-11(9-13)7-8-15(28)12-4-2-6-14(10-12)27-17(30)19(23,24)25/h1-10H,(H,26,29)(H,27,30)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUPDXQVOWPXGB-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C=CC(=O)C2=CC(=CC=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)C(F)(F)F)/C=C/C(=O)C2=CC(=CC=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-TRIFLUORO-N-{3-[(2E)-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-2-ENOYL]PHENYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2,2,2-TRIFLUORO-N-{3-[(2E)-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-2-ENOYL]PHENYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2,2,2-TRIFLUORO-N-{3-[(2E)-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-2-ENOYL]PHENYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2,2,2-TRIFLUORO-N-{3-[(2E)-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-2-ENOYL]PHENYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2,2,2-TRIFLUORO-N-{3-[(2E)-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-2-ENOYL]PHENYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,2,2-TRIFLUORO-N-{3-[(2E)-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-2-ENOYL]PHENYL}ACETAMIDE

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